6-(3,5-Difluorophenyl)piperidin-2-one
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Overview
Description
6-(3,5-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the 3,5-difluorophenyl group in this compound adds unique properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)piperidin-2-one typically involves the reaction of piperidine derivatives with difluorobenzene compounds. One common method includes the cyclization of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
6-(3,5-Difluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares structural similarities and is used in similar research applications.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Another related compound with comparable properties.
Uniqueness
6-(3,5-Difluorophenyl)piperidin-2-one stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15) |
InChI Key |
SPWXPBDVDRVWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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